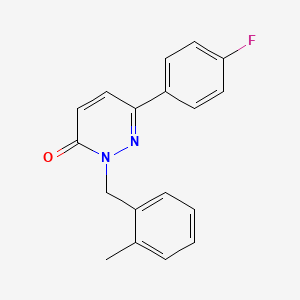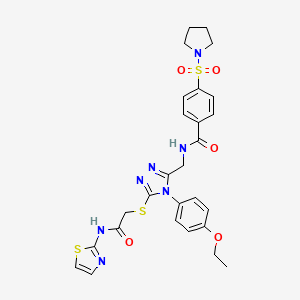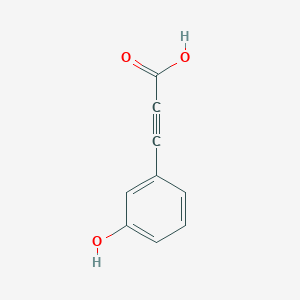
3-(3-hydroxyphenyl)-2-propynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Hydroxyphenyl)propiolic acid, also known as 3-Hydroxyphenylpropionic acid, is a flavonoid metabolite formed by human microflora . It has a molecular formula of C9H10O3 and a molecular weight of 166.1739 . It is also known by other names such as β-(m-Hydroxyphenyl)propionic acid, Benzenepropanoic acid, 3-hydroxy-, β-(3-Hydroxyphenyl)propionic acid, m-Hydroxyphenylpropionic acid, Hydrocinnamic acid, m-hydroxy-, 3-(m-Hydroxyphenyl)propionic acid, 3-Hydroxyphenylpropionic acid, 3-Hydroxybenzenepropanoic acid, Dihydro-m-coumaric acid .
Synthesis Analysis
The synthesis of 3-(3-Hydroxyphenyl)propiolic acid involves an improved method based on an indium-mediated sonochemical Reformatsky reaction . This method is simpler and more convenient than the previously reported four-step route that required specialized equipment, flammable materials, and high-pressure reaction vessels .Molecular Structure Analysis
The IUPAC Standard InChI for 3-(3-Hydroxyphenyl)propiolic acid is InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12) .Chemical Reactions Analysis
3-(3-Hydroxyphenyl)propiolic acid acts as a urinary metabolite of procyanidins in pigs . It also serves as an intermediate in the preparation of various synthetic organic products .Physical and Chemical Properties Analysis
3-(3-Hydroxyphenyl)propiolic acid has a molecular weight of 166.1739 . It is a solid substance with an off-white to brown color . It is soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Bio-based Chemical Production
3-Hydroxypropionic acid serves as a precursor for several important compounds, demonstrating the potential for sustainable chemical production. Vidra and Németh (2017) highlight its role in producing chemicals like acrylic acid, 1,3-propanediol, and acrylamide through microbial processes, emphasizing the importance of metabolic engineering and genetically modified microorganisms for efficient production (Vidra & Németh, 2017). Chen et al. (2017) further illustrate the production of 3-hydroxypropionic acid from glucose and xylose in Corynebacterium glutamicum, showcasing advancements in metabolic engineering for higher yields and productivity (Chen et al., 2017).
Advanced Material Development
Totaro et al. (2017) discuss the use of 3-(4-Hydroxyphenyl)propionic acid as an organic modifier in layered double hydroxides for the creation of PBS bionanocomposites, highlighting its role in enhancing thermal stability and mechanical reinforcement of materials, with potential applications in biodegradable materials (Totaro et al., 2017). This underscores the utility of hydroxy acids in developing environmentally friendly materials with enhanced properties.
Renewable Building Blocks
Trejo-Machin et al. (2017) explore phloretic acid, a naturally occurring phenolic compound closely related to 3-(3-Hydroxyphenyl)propiolic acid, for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach demonstrates the potential of renewable phenolic acids as sustainable alternatives to conventional chemicals in material science, offering pathways to develop materials with specific properties (Trejo-Machin et al., 2017).
Metabolic Engineering for Bio-production
Significant efforts in metabolic engineering have been directed towards the bio-production of 3-hydroxypropionic acid, as outlined by Kumar et al. (2013). They review microbial production processes, identifying challenges and proposing solutions for improving yields and process efficiency, which is crucial for the sustainable production of this platform chemical (Kumar et al., 2013).
Wirkmechanismus
Target of Action
3-(3-Hydroxyphenyl)propiolic acid is a flavonoid metabolite formed by human microflora It has been found to show vasodilatory activity , suggesting that it may interact with vascular smooth muscle cells or endothelial cells.
Mode of Action
It has been reported that this compound can inhibit the binding of monocytes to endothelial cells by modulating the expression of e-selectin . This suggests that it may act by interfering with cell adhesion processes, which are crucial in various physiological and pathological conditions, including inflammation and atherosclerosis .
Biochemical Pathways
It has been suggested that this compound can inhibit the nuclear translocation and phosphorylation of the p65 subunit of nuclear factor kappa b (nf-κb), a key regulator of inflammatory responses . This implies that it may influence various biochemical pathways related to inflammation and immune response.
Pharmacokinetics
It is known that this compound is a microbial metabolite of dietary flavonoids , suggesting that its bioavailability may be influenced by factors such as diet and gut microbiota composition.
Result of Action
The molecular and cellular effects of 3-(3-Hydroxyphenyl)propiolic acid’s action include the inhibition of monocyte-endothelial cell adhesion and the suppression of E-selectin expression . These effects could potentially contribute to the prevention of atherosclerosis and other inflammatory diseases.
Action Environment
The action of 3-(3-Hydroxyphenyl)propiolic acid is likely to be influenced by various environmental factors. For instance, the composition of the gut microbiota, which plays a crucial role in metabolizing dietary flavonoids into this compound , can be affected by factors such as diet, antibiotic use, and overall health status. Furthermore, the compound’s vasodilatory activity suggests that its efficacy may be influenced by factors related to the cardiovascular system, such as blood pressure and vascular health.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-(3-Hydroxyphenyl)propiolic acid shows vasodilatory activity It interacts with various enzymes and proteins, playing a significant role in biochemical reactions
Cellular Effects
3-(3-Hydroxyphenyl)propiolic acid has been found to have effects on various types of cells and cellular processes. For instance, it has been reported to suppress osteoblastic cell senescence, promoting bone accretion in mice . It also inhibits monocyte binding to endothelial cells via modulating E-selectin expression .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Metabolic Pathways
3-(3-Hydroxyphenyl)propiolic acid is involved in various metabolic pathways. It is a metabolite of quercetin, a flavonoid widely distributed in the diet
Eigenschaften
IUPAC Name |
3-(3-hydroxyphenyl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYMOUWEHRAVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methyl-5-phenylpyrazol-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2979829.png)

![8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B2979831.png)
![2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2979832.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((2,5-dimethylfuran-3-yl)methyl)methanesulfonamide](/img/structure/B2979833.png)
![2-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2979838.png)
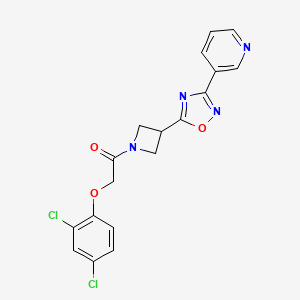
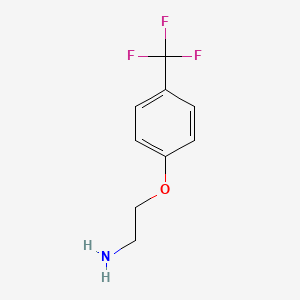

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2979846.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2979847.png)
